3-(4-ethoxyphenoxy)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one
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Overview
Description
- It belongs to the class of compounds known as aryl ethers and contains a chromone (benzopyranone) scaffold.
- The compound’s structure features an ethoxyphenoxy group at position 3, a methyl group at position 2, and a pentafluorobenzyl ether linkage at position 7.
- Its molecular weight is approximately 249.57 g/mol .
3-(4-ethoxyphenoxy)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one: , also known by its systematic name , has the chemical formula .
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, one approach involves the reaction of an appropriate precursor with pentafluorobenzyl bromide or chloride.
Reaction Conditions: The reaction typically occurs under inert conditions using a base (such as potassium carbonate) and an organic solvent (e.g., DMF or DMSO).
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce due to its limited commercial use.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations may focus on its interactions with biological macromolecules (e.g., proteins) or its role in cellular processes.
Medicine: Although not widely studied, it could have applications in drug discovery or as a pharmacophore.
Industry: Its industrial applications remain limited, but it may find use in specialty chemicals or materials.
Mechanism of Action
- The exact mechanism of action is not well-documented, but it likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its effects and pathways.
Comparison with Similar Compounds
Uniqueness: The combination of an ethoxyphenoxy group, a chromone scaffold, and a pentafluorobenzyl ether linkage makes this compound unique.
Similar Compounds: While no direct analogs are widely known, related compounds with similar functional groups may exist.
Remember that this compound’s detailed study is still ongoing, and further research will enhance our understanding of its properties and applications
Properties
Molecular Formula |
C25H17F5O5 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenoxy)-2-methyl-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C25H17F5O5/c1-3-32-13-4-6-14(7-5-13)35-25-12(2)34-18-10-15(8-9-16(18)24(25)31)33-11-17-19(26)21(28)23(30)22(29)20(17)27/h4-10H,3,11H2,1-2H3 |
InChI Key |
CSWOPSXABMOXRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)C |
Origin of Product |
United States |
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